N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that features a tetrahydropyran ring substituted with an amine group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Formation of 4-formamidotetrahydropyran: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.
Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium hypobromite) is slowly added to the reaction mixture.
Heating and Reflux: The mixture is then heated to reflux, leading to the decarboxylation and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring provides structural stability, allowing the compound to interact effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Contains a similar tetrahydropyran ring but lacks the 4-methylphenyl group.
4-Aminopiperidine: Features a piperidine ring instead of a tetrahydropyran ring.
4-Aminomorpholine: Contains a morpholine ring, differing in the oxygen and nitrogen arrangement.
Uniqueness
N-(p-Tolyl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the presence of both the tetrahydropyran ring and the 4-methylphenyl group
Properties
IUPAC Name |
N-(4-methylphenyl)oxan-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZIKLWZEWKFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.